molecular formula C9H10O3S B1298672 2-Methoxy-4-(methylthio)benzoic acid CAS No. 72856-73-6

2-Methoxy-4-(methylthio)benzoic acid

Cat. No. B1298672
CAS RN: 72856-73-6
M. Wt: 198.24 g/mol
InChI Key: UOPCPHJGGRTYNC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylthio)benzoic acid is a chemical compound that has been explored in various research contexts due to its potential applications in pharmaceuticals and materials science. It is a derivative of benzoic acid with methoxy and methylthio substituents on the benzene ring. This compound has been used as an intermediate in the synthesis of more complex molecules, such as cardiotonic agents with inotropic and vasodilator activities , and amisulpride, an antipsychotic medication .

Synthesis Analysis

The synthesis of 2-Methoxy-4-(methylthio)benzoic acid and its derivatives has been described in several studies. One approach involves the preparation of 14C-labeled forms of the compound, which were used in the synthesis of LY175326, a cardiotonic agent. The synthesis allowed the introduction of the 14C-label in the antepenultimate step, demonstrating the compound's utility in radiolabeling for pharmacokinetic studies . Another study reported the synthesis of a related compound, 4-amino-2-methoxy-5-ethylthio benzoic acid, using 4-amino salicylic acid as a starting material. The process included methylation, thiocyanation, hydrolysis, and ethylation reactions, achieving a total yield of 65% .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-4-(methylthio)benzoic acid derivatives has been investigated using various analytical techniques. For instance, the structure of 4-(methylthio)benzoic acid, a related compound, was determined using powder X-ray diffraction (PXRD) and density functional theory (DFT) calculations. The compound was found to crystallize in a monoclinic system and form supramolecular assemblies through intermolecular interactions . These studies provide insights into the molecular geometry and electronic properties of the compound, which are essential for understanding its reactivity and potential applications.

Chemical Reactions Analysis

The chemical reactivity of 2-Methoxy-4-(methylthio)benzoic acid derivatives has been explored in the context of their use as intermediates in organic synthesis. For example, the compound has been employed in the synthesis of LY175326, where it undergoes further chemical transformations to produce the cardiotonic agent . Additionally, the reactivity of related benzoic acid derivatives has been studied, revealing the formation of various supramolecular structures through hydrogen bonding and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-4-(methylthio)benzoic acid and its derivatives are crucial for their practical applications. The compound's solubility, melting point, and stability are important parameters for its handling and use in chemical synthesis. The spectroscopic properties, such as UV-VIS absorption spectra, have been measured to characterize different species in solution and understand the compound's behavior in various solvents and pH conditions . These properties are influenced by the compound's molecular structure, which has been studied through PXRD and DFT calculations .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : The compound has been used to synthesize various derivatives, such as 2-[(4-methoxy-6-methylthio-2-pyrimidinyl)aminocarbonyl- aminosulfonyl]benzoic acid methyl ester, demonstrating its versatility in chemical synthesis (H. Ming & D. South, 2004).

  • Crystal Structure Studies : Investigations into the crystal structure of derivatives of 2-Methoxy-4-(methylthio)benzoic acid provide insights into the molecular conformations and potential applications in material science (H. Ming & D. South, 2004).

Novel Synthesis Methods

  • Innovative Synthesis Approaches : Research into novel synthesis methods of derivatives, such as 2-amino-4-methoxy benzoic acid, highlights the ongoing efforts to develop more efficient and cost-effective production techniques (Jiang Jian-hui, 2010).

  • Intermediate Compound Synthesis : The compound serves as an intermediate in the synthesis of other complex molecules, like 4-amino-2-methoxy-5-ethylthio benzoic acid, underscoring its importance in pharmaceutical and chemical industries (Yang Guo-jun, 2010).

Applications in Polyaniline Doping

  • Polyaniline Doping : The use of 2-methoxybenzoic acid as a dopant for polyaniline, a conductive polymer, illustrates its application in advanced material sciences and electronics (C. A. Amarnath & S. Palaniappan, 2005).

Synthesis in Pharmaceuticals

  • Pharmaceutical Intermediates : It's used in synthesizing intermediates for drugs like amisulpride, demonstrating its role in the development of novel pharmaceutical compounds (Yang Guo-jun, 2010).

Spectroscopic Analysis and Characterization

  • Spectroscopic Studies : Investigations into the molecular structure and spectroscopic characteristics of derivatives provide essential data for understanding chemical properties and potential applications in various fields (C. Meganathan et al., 2010).

Environmental and Toxicological Studies

  • Environmental Impact Assessment : Research on the toxicity of benzoic acid derivatives, including 2-methoxybenzoic acid, in various environmental contexts is crucial for understanding their ecological impact and safety profiles (L. G. Gorokhova et al., 2020).

properties

IUPAC Name

2-methoxy-4-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-8-5-6(13-2)3-4-7(8)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPCPHJGGRTYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223161
Record name 4-(Methylthio)-o-anisic acid
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(methylthio)benzoic acid

CAS RN

72856-73-6
Record name 2-Methoxy-4-(methylthio)benzoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylthio)-o-anisic acid
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Record name 4-(Methylthio)-o-anisic acid
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Record name 4-(methylthio)-o-anisic acid
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Synthesis routes and methods

Procedure details

Sodiumhydroxide (11.0 g, 275 mmol) was dissolved in water (70 ml) and cooled to 0° C. Bromine (3.5 ml, 68.7 mmol) was added, and after 15 min a cold solution of 1-[2-methoxy-4-(methylthio)phenyl]ethanone in dioxane (140 ml) was added dropwise during 20 min. The reaction mixture was stirred at 0° C. for 2.5 h. Na2SO3 (10 g dissolved in 50 ml water) was added and after 10 min the reaction mixture was acidified with an aqueous HCl (10%). The aqueous phase was extracted with EtOAc and the combined organic phases were dried (Na2SO4) and evaporated under reduced pressure to give an oil (5.7 g) of the title compound. Some sulfoxide and sulfonyl compound are also observed. 1H-NMR (400 MHz, MeOH): δ 7.77 (1H, d, J 8.4 Hz), δ 6.91 (1H, s), δ 6.84 (1H, dd, J1 8.0 Hz, J2 1.2 Hz), δ 3.96 (3H, s), δ 2.53 (3H, s).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
1-[2-methoxy-4-(methylthio)phenyl]ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Kau, JH Krushinski… - Journal of Labelled …, 1985 - Wiley Online Library
Two different forms of 14 C‐labeled 2‐methoxy‐4‐(methylthio) benzoic acid were prepared and employed in the synthesis of 14 C‐labeled 2‐[2‐methoxy‐4‐(methylsulfinylphenyl]‐lH‐…
DW Robertson, EE Beedle, JH Krushinski… - Journal of medicinal …, 1985 - ACS Publications
Recently several noncatecholamine, nonglycoside cardiotonic drugshave been discovered that possess both inotropic and vasodilator activities in experimental animalsand man. …
Number of citations: 110 pubs.acs.org
M Patek, M Lebl - Tetrahedron letters, 1991 - Elsevier
2-Methoxy-4,4'-bis(methylthio)benzhydrylamine (10) and the corresponding disulfoxide were prepared and tested as a model amide protecting groups for their stability toward acidic …
Number of citations: 112 www.sciencedirect.com
P Barraclough, JW Black, D Cambridge… - Journal of medicinal …, 1990 - ACS Publications
A series of “A” ring substituted sulmazole and isomazole analogues have been prepared and evaluated as inotropic agents. pKA’s, protonation sites, and log P values were measured …
Number of citations: 49 pubs.acs.org
AS Katner, RF Brown - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… A solution of 19 (600 mg, 2.5 mmoles), 2-methoxy-4-methylthiobenzoic acid (495 mg, 25 mmoles), dicyclohexylcarbodiimide (515 mg, 25 mmoles) and methylene chloride (50 ml) was …
Number of citations: 24 onlinelibrary.wiley.com
P Barraclough, RM Beams, JW Black… - European Journal of …, 1990 - Elsevier
… The sulphide intermediates 19-23 were obtained by condensation of the appropriate diamine with 2-methoxy-4-methylthiobenzoic acid 18 (scheme 1). Similarly, condensation of the …
Number of citations: 28 www.sciencedirect.com

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